2-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features both pyrimidine and piperazine rings. The presence of these rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure allows it to interact with biological targets, making it a candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a Mannich reaction, where the piperazine ring is incorporated into the molecule through a series of steps . The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized to minimize waste and reduce production costs. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridine moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce secondary amines. Substitution reactions typically result in the replacement of the chlorine atom with other functional groups.
Scientific Research Applications
2-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, blocking their activity and altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[(6-Chloropyridin-3-yl)carbonyl]piperazin-2-one
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 1-(2-Pyrimidyl)piperazine
Uniqueness
2-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]pyrimidine is unique due to its specific combination of pyrimidine and piperazine rings, along with the chloropyridine moiety. This structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry and drug development.
Properties
Molecular Formula |
C13H14ClN5 |
---|---|
Molecular Weight |
275.74 g/mol |
IUPAC Name |
2-[4-(3-chloropyridin-4-yl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C13H14ClN5/c14-11-10-15-5-2-12(11)18-6-8-19(9-7-18)13-16-3-1-4-17-13/h1-5,10H,6-9H2 |
InChI Key |
BVKUKCZJLMDNBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=NC=C2)Cl)C3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.